1-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclopentan-1-ol
説明
1-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclopentan-1-ol is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with an azetidine ring and a cyclopentanol group. The azetidine moiety may enhance conformational rigidity, while the cyclopentanol group could improve solubility and metabolic stability compared to related analogs.
特性
IUPAC Name |
1-[[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-19(10-15(22)6-2-3-7-15)12-8-20(9-12)14-5-4-13-17-16-11-21(13)18-14/h4-5,11-12,22H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZNRZPCPPPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCCC1)O)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-{[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclopentan-1-ol is a complex organic molecule featuring a triazolo-pyridazine moiety. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of the compound is with a molecular weight of approximately 304.35 g/mol. The structure includes a cyclopentan-1-ol group, which may influence its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing triazolo-pyridazine derivatives exhibit notable biological activities, particularly as inhibitors of various kinases and in cytotoxicity against cancer cell lines.
Inhibitory Activity Against Kinases
A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives reported significant inhibitory activity against c-Met kinase. The most promising derivative exhibited an IC50 value of 0.090 μM against c-Met, comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) . This suggests that the compound may effectively target pathways involved in cancer progression.
Cytotoxicity Studies
In vitro studies have shown that related triazolo-pyridazine compounds possess moderate to high cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance:
- Compound 12e demonstrated IC50 values of 1.06 ± 0.16 μM for A549, 1.23 ± 0.18 μM for MCF-7, and 2.73 ± 0.33 μM for HeLa cells .
These findings indicate a potential therapeutic application in oncology, particularly for tumors overexpressing c-Met.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted that modifications on the triazolo-pyridazine core significantly affect biological activity. For example:
- The introduction of halogen substituents on the benzene ring was shown to have minimal impact on cytotoxicity.
- The presence of a 2-pyridyl group was crucial for enhancing cytotoxic effects .
Case Studies
Several case studies have been documented regarding similar compounds:
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 | c-Met inhibition |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
| Compound 12e | HeLa | 2.73 ± 0.33 | c-Met inhibition |
These studies affirm the potential of triazolo-pyridazine derivatives as promising candidates in cancer therapy.
類似化合物との比較
Table 1: Structural and Physicochemical Comparisons
Pharmacokinetic and Binding Profiles
- AZD5153: Demonstrates nanomolar potency (IC50 < 10 nM) against BRD4 due to its bivalent binding mode . The phenoxyethyl group enhances hydrophobic interactions but may limit blood-brain barrier penetration.
- Cyclopentanol’s hydroxyl group may reduce CYP450-mediated metabolism compared to AZD5153’s methoxy group.
- Patent Compounds (EP 2022): Pyrrolo-triazolo-pyrazine derivatives (e.g., N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide) exhibit sulfonamide or cyanoacetamide substituents, which may enhance metabolic stability but reduce cell permeability .
Toxicity Considerations
While heterocyclic amines like IQ in processed meats are carcinogenic due to aromatic planar structures facilitating DNA intercalation , the target compound’s non-planar triazolopyridazine core and polar substituents likely mitigate such risks. Preclinical studies of AZD5153 reported manageable toxicity in animal models, suggesting a safer profile for structurally related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
